molecular formula C36H24F4N2O6 B5137342 2,2'-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE)

2,2'-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE)

Cat. No.: B5137342
M. Wt: 656.6 g/mol
InChI Key: DKJYQTWWLDUIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) is a complex organic compound characterized by its unique structure, which includes tetrafluorinated phenylene groups and methanoisoindole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) involves multiple steps, starting with the preparation of the tetrafluorinated phenylene precursor. This precursor is typically synthesized through a series of halogenation and substitution reactions. The final compound is obtained by reacting the precursor with methanoisoindole derivatives under controlled conditions, such as specific temperatures and solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenylene compounds .

Scientific Research Applications

2,2’-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives

Mechanism of Action

The mechanism of action of 2,2’-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and affecting gene expression. These interactions can lead to various biological outcomes, such as anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS(OXY-2,1-PHENYLENE)]BIS(3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE) stands out due to its unique combination of tetrafluorinated phenylene and methanoisoindole units, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24F4N2O6/c37-27-29(39)32(48-22-8-4-2-6-20(22)42-35(45)25-17-11-12-18(14-17)26(25)36(42)46)30(40)28(38)31(27)47-21-7-3-1-5-19(21)41-33(43)23-15-9-10-16(13-15)24(23)34(41)44/h1-12,15-18,23-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJYQTWWLDUIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OC5=C(C(=C(C(=C5F)F)OC6=CC=CC=C6N7C(=O)C8C9CC(C8C7=O)C=C9)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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